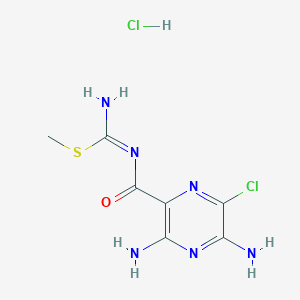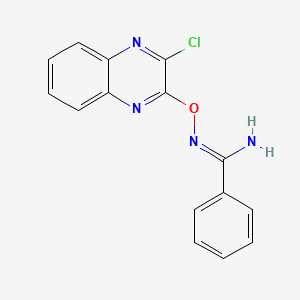
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide typically involves the reaction of 3-chloroquinoxaline with benzimidamide under specific conditions. One common method is the Ullmann reaction, where 3-chloroquinoxaline is reacted with benzimidamide in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like N,N-dimethylformamide at elevated temperatures to achieve a good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoxaline ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and phenols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxaline derivatives.
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
科学研究应用
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its quinoxaline core.
Agriculture: Used as a precursor for the synthesis of agrochemicals with herbicidal and pesticidal properties.
Materials Science: Employed in the development of fluorescent materials, dyes, and organic semiconductors.
Biological Research: Investigated for its role in enzyme inhibition and as a molecular probe in biochemical assays.
作用机制
The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in cancer cells or the inhibition of bacterial growth. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Another quinoxaline derivative with similar biological activities.
2-(4-tert-butylphenoxy)-6-chloroquinoxaline: Known for its antibacterial properties.
Uniqueness
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C15H11ClN4O |
|---|---|
分子量 |
298.73 g/mol |
IUPAC 名称 |
N'-(3-chloroquinoxalin-2-yl)oxybenzenecarboximidamide |
InChI |
InChI=1S/C15H11ClN4O/c16-13-15(19-12-9-5-4-8-11(12)18-13)21-20-14(17)10-6-2-1-3-7-10/h1-9H,(H2,17,20) |
InChI 键 |
LMRQKWAPFVHEFN-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N/OC2=NC3=CC=CC=C3N=C2Cl)/N |
规范 SMILES |
C1=CC=C(C=C1)C(=NOC2=NC3=CC=CC=C3N=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


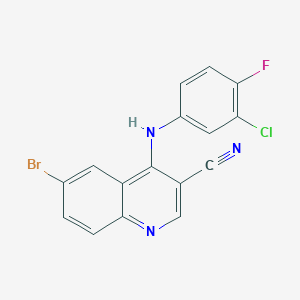

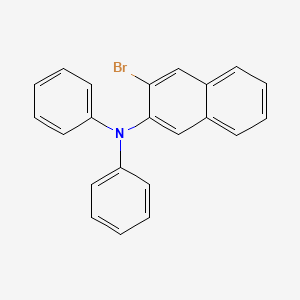

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)
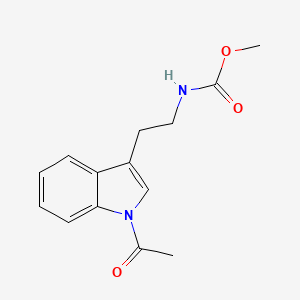

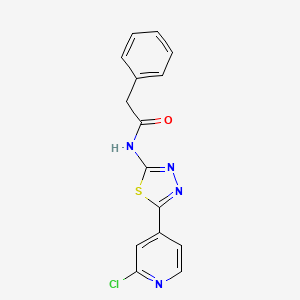
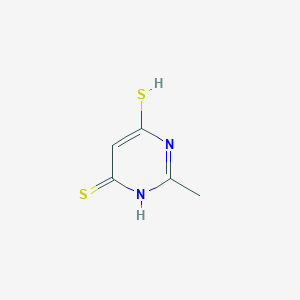


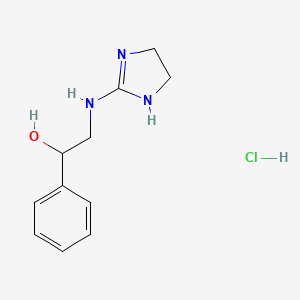
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
